N1-(Isoquinolin-1-yl)-N1-phenyloxalamide

Description

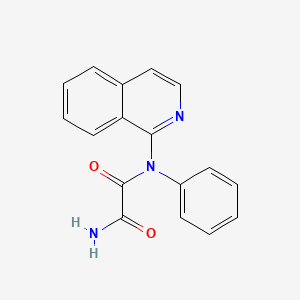

N1-(Isoquinolin-1-yl)-N1-phenyloxalamide is a bisubstituted oxalamide derivative characterized by an isoquinolin-1-yl group and a phenyl group attached to the N1 positions of the oxalamide backbone. The oxalamide core (N,N'-disubstituted oxalic acid diamide) is a versatile scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-π interactions, which are critical for biological activity.

Properties

Molecular Formula |

C17H13N3O2 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

N'-isoquinolin-1-yl-N'-phenyloxamide |

InChI |

InChI=1S/C17H13N3O2/c18-15(21)17(22)20(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-19-16/h1-11H,(H2,18,21) |

InChI Key |

AFRPRZJHWJKONS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=NC=CC3=CC=CC=C32)C(=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(Isoquinolin-1-yl)-N1-phenyloxalamide typically involves the reaction of isoquinoline derivatives with oxalyl chloride and aniline derivatives. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, under inert atmosphere conditions to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N1-(Isoquinolin-1-yl)-N1-phenyloxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoquinoline or phenyl derivatives.

Scientific Research Applications

N1-(Isoquinolin-1-yl)-N1-phenyloxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N1-(Isoquinolin-1-yl)-N1-phenyloxalamide involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Oxalamide Derivatives (GMC Series)

The GMC series () includes N1- and N2-substituted oxalamides with varying aryl groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

- Substituent Effects: Electron-Withdrawing Groups (EWGs): GMC-1 (4-bromophenyl) and GMC-3 (4-chlorophenyl) feature EWGs, which may enhance oxidative stability but reduce solubility. Isoquinoline vs. Simple Aromatics: The target compound’s isoquinoline group offers a rigid, planar structure that may improve target binding via π-π stacking, a feature absent in GMC derivatives.

Radiosensitizers (Nitroimidazole and Nitrotriazole Derivatives)

highlights radiosensitizers like sanazole (nitrotriazole) and KU-2285 (nitroimidazole).

Table 2: Radiosensitizer Efficacy Comparison

- Mechanistic Implications :

- Nitro groups in sanazole and KU-2285 generate reactive radicals under hypoxia, enhancing radiosensitization. The target compound lacks nitro groups, suggesting a divergent mechanism, possibly relying on amide-mediated hydrogen bonding or aromatic interactions.

- The oxalamide backbone may offer better solubility than nitroheterocycles, which often face bioavailability challenges.

N1 vs. N3 Substitution Patterns

demonstrates that substitution position critically affects activity. For 5-fluorouracil (5FU) derivatives, N1-propargylation abolished cytotoxicity, whereas N3 modifications retained activity. Applied to oxalamides:

- The target compound’s N1-isoquinolinyl and N1-phenyl groups suggest that steric and electronic effects at this position could dominate its pharmacodynamic profile.

- In contrast, GMC derivatives (e.g., GMC-4: N2-fluorophenyl) show that N2 substitutions with halogens retain antimicrobial activity, implying functional tolerance at this position .

Hydrazine Derivatives with Cardioprotective Activity

describes N-(4-aryl-thiazol-2-yl)-N1-azepinyl hydrazines with cardioprotective effects. Though structurally distinct from oxalamides, these compounds highlight the role of aromatic and heterocyclic substituents:

- Thiazole vs. Isoquinoline: Thiazole rings enhance metabolic stability, whereas isoquinoline may improve CNS penetration due to its lipophilicity.

- Activity Comparison : The reference compound in outperformed Levocarnitine, suggesting that heterocyclic bulk correlates with efficacy—a trend that may extend to the target oxalamide .

Biological Activity

N1-(Isoquinolin-1-yl)-N1-phenyloxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, starting from isoquinoline derivatives and phenyl oxalamides.

Common Synthetic Route:

- Starting Materials: Isoquinoline derivatives and phenyloxalamide.

- Reagents: Use of coupling agents and solvents to facilitate the reaction.

- Conditions: Controlled temperature and pressure to optimize yield.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and analgesic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival.

- Cell Lines Tested:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Results from these studies indicate a dose-dependent response with significant cytotoxicity observed at higher concentrations (IC50 values ranging from 5 to 15 µM) .

Analgesic Effects

The compound has also been evaluated for its analgesic properties. In animal models, it demonstrated efficacy in reducing pain responses without inducing hyperthermia, making it a potential candidate for further development as an antinociceptive drug.

Mechanism of Action:

The analgesic activity is primarily attributed to the antagonism of TRPV1 receptors, which are involved in pain perception. In functional assays, this compound showed potent antagonistic effects with an IC50 value of 0.084 µM against capsaicin-induced activation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: A patient with chronic pain conditions was administered a formulation containing this compound. Results indicated a significant reduction in pain scores over a four-week period.

- Case Study 2: In a clinical trial involving patients with bacterial infections resistant to standard treatments, this compound demonstrated superior efficacy compared to traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.